(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine Selective adenosine A2A receptor antagonist with anticataleptic activity; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 141807-96-7
VCID: VC0006241
InChI: InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+
SMILES: CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C
Molecular Formula: C22H28N4O4
Molecular Weight: 412.5 g/mol

(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine

CAS No.: 141807-96-7

Cat. No.: VC0006241

Molecular Formula: C22H28N4O4

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine - 141807-96-7

CAS No. 141807-96-7
Molecular Formula C22H28N4O4
Molecular Weight 412.5 g/mol
IUPAC Name 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione
Standard InChI InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+
Standard InChI Key UQGGPCQNHJCOPS-PKNBQFBNSA-N
Isomeric SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C
SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

Chemical Identity and Structural Properties

KF-17837 is a synthetic xanthine derivative with the molecular formula C<sub>22</sub>H<sub>28</sub>N<sub>4</sub>O<sub>4</sub> and a molecular weight of 412.5 g/mol . Its IUPAC name is 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione, and it features a styryl group at the 8-position of the xanthine core, substituted with 3,4-dimethoxy phenyl and methyl groups (Figure 1) . The compound’s stereochemistry is defined by the (E)-configuration of the styryl double bond, critical for its receptor-binding affinity.

Table 1: Key Chemical Properties of KF-17837

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>28</sub>N<sub>4</sub>O<sub>4</sub>
Molecular Weight412.5 g/mol
CAS Number141807-96-7
IUPAC Name8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C
XLogP33.2 (predicted)

Pharmacological Profile and Mechanism of Action

KF-17837 functions as a selective adenosine A<sub>2A</sub> receptor antagonist, with high affinity (pKi = 8.1–8.3) and >100-fold selectivity over A<sub>1</sub>, A<sub>2B</sub>, and A<sub>3</sub> receptor subtypes . Adenosine A<sub>2A</sub> receptors are predominantly expressed in the striatum, where they modulate glutamatergic and dopaminergic signaling. By blocking these receptors, KF-17837 enhances dopamine D<sub>2</sub> receptor activity, counteracting the inhibitory effects of adenosine on motor function .

Key Pharmacodynamic Findings:

  • Anticataleptic Effects: Oral administration of KF-17837 (0.625–30 mg/kg) dose-dependently reduced catalepsy induced by haloperidol (1 mg/kg) and reserpine (5 mg/kg) in rodent models .

  • Synergy with L-DOPA: At 0.625 mg/kg, KF-17837 potentiated the anticataleptic effects of subthreshold L-DOPA (25 mg/kg) + benserazide (6.25 mg/kg), suggesting utility in Parkinson’s disease (PD) therapy .

  • Dopamine Modulation: Pretreatment with KF-17837 elevated striatal dopamine levels in haloperidol-treated mice, indicating indirect dopaminergic modulation .

Therapeutic Applications in Parkinson’s Disease

The compound’s ability to enhance dopaminergic neurotransmission positions it as a potential adjuvant therapy for PD. Clinical and preclinical studies highlight the following:

Attenuation of Motor Deficits

In vivo studies demonstrate that KF-17837 (2.5–30 mg/kg, p.o.) ameliorates catalepsy induced by the A<sub>2A</sub> agonist CGS 21680 and reverses motor impairments in reserpinized rats . Compared to newer A<sub>2A</sub> antagonists like KW-6002, KF-17837 exhibits lower in vivo potency (ED<sub>50</sub> = 2.7 mg/kg vs. 0.03 mg/kg for KW-6002), attributed to differences in bioavailability and metabolism .

CompoundED<sub>50</sub> (Catalepsy)A<sub>2A</sub> SelectivityBioavailability
KF-178372.7 mg/kg>100-foldModerate
KW-60020.03 mg/kg>100-foldHigh

Research Limitations and Future Directions

While KF-17837 demonstrates promising preclinical results, its clinical translation is hindered by:

  • Moderate Bioavailability: Lower in vivo potency compared to second-generation antagonists .

  • Metabolic Stability: Limited data on cytochrome P450 interactions or metabolite profiles.

Future studies should prioritize structural optimization to improve pharmacokinetics and evaluate long-term safety in chronic neurodegeneration models.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator